D-Altritol

Description

This compound has been reported in Cordiera sessilis, Himanthalia elongata, and Euonymus atropurpureus with data available.

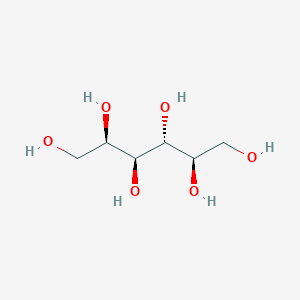

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder. | |

| Record name | Altritol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

643-03-8, 5552-13-6 | |

| Record name | D-Altritol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Altritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-ALTRITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BXR29EKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Altritol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of D-Altritol. It includes detailed information on its identification, synthesis, purification, and analytical characterization, designed to support research and development activities in the pharmaceutical and chemical sciences.

Chemical Structure and Identification

This compound, a member of the alditol family of sugar alcohols, is a hexitol derived from the reduction of D-altrose. Its systematic IUPAC name is (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol[1]. The structure of this compound is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. It is an enantiomer of L-Altritol and a diastereomer of other hexitols such as D-mannitol, D-sorbitol, and D-talitol, the latter of which is often used as a synonym for this compound[1][2].

The stereochemistry of this compound is defined by the specific spatial arrangement of its four chiral centers at carbons 2, 3, 4, and 5. This unique configuration is crucial for its biological activity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol[1][2] |

| Molecular Formula | C₆H₁₄O₆[1][2] |

| Molecular Weight | 182.17 g/mol [1][2] |

| CAS Number | 643-03-8[1] |

| SMILES Notation | C(--INVALID-LINK--O)O)O">C@HO)O[1] |

| InChI Key | FBPFZTCFMRRESA-KAZBKCHUSA-N[1][2] |

Stereochemistry and Projections

The three-dimensional structure of this compound can be represented using various chemical projections. The Fischer projection is particularly useful for illustrating the stereochemistry of the chiral centers in its open-chain form.

The stereochemical relationship between this compound and its parent aldose, D-altrose, as well as its enantiomer, L-Altritol, is depicted in the following diagram.

Physicochemical Properties

This compound is a white, crystalline powder that is soluble in water[3][4]. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White to off-white powder or crystal | [3] |

| Melting Point | 66-67 °C | [3] |

| Boiling Point | 494.9 °C at 760 mmHg | [3] |

| Density | 1.596 g/cm³ | [3] |

| Optical Rotation, [α]D | +2.8° (c=1, H₂O) | [3] |

| Solubility | Soluble in water | [4] |

Experimental Protocols

This compound is typically synthesized by the reduction of the aldehyde group of D-altrose. Two common methods for this reduction are catalytic hydrogenation and sodium borohydride reduction.

Method A: Catalytic Hydrogenation with Raney Nickel

This protocol is a representative procedure based on the hydrogenation of other sugars[2][5].

-

Catalyst Preparation: Prepare Raney nickel catalyst from a nickel-aluminum alloy by leaching the aluminum with a concentrated sodium hydroxide solution. Wash the catalyst thoroughly with deionized water until the washings are neutral.

-

Hydrogenation Reaction:

-

In a high-pressure autoclave, dissolve D-altrose in deionized water to a concentration of 10-20% (w/v).

-

Add the prepared Raney nickel catalyst (5-10% by weight of D-altrose).

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50-100 atm.

-

Heat the reaction mixture to 100-150 °C with vigorous stirring.

-

Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The resulting aqueous solution of this compound can be concentrated and purified.

-

Method B: Sodium Borohydride Reduction

This is a milder reduction method suitable for laboratory-scale synthesis[6].

-

Reaction Setup: Dissolve D-altrose in deionized water or a mixture of water and ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Reduction: Slowly add a solution of sodium borohydride (NaBH₄) in water to the D-altrose solution while maintaining the temperature below 10 °C. Use a molar excess of NaBH₄ (typically 1.5-2 equivalents).

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the excess NaBH₄ by the slow addition of acetic acid until the effervescence ceases.

-

Purification: Neutralize the solution with a sodium hydroxide solution. The resulting solution contains this compound and borate salts. The borate salts can be removed by repeated co-evaporation with methanol. The crude this compound can then be purified by recrystallization.

Crude this compound can be purified by recrystallization from a mixed solvent system, typically ethanol and water[3][7].

-

Dissolve the crude this compound in a minimal amount of hot water.

-

Slowly add hot ethanol to the aqueous solution until a slight turbidity persists.

-

If necessary, add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the purified this compound crystals in a vacuum oven.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of alditols. A representative method using a refractive index (RI) detector is described below[8][9][10].

-

Column: A column suitable for sugar analysis, such as an amino-propyl bonded silica column or a ligand-exchange column (e.g., with Ca²⁺ counter-ion).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) for an amino column, or deionized water for a ligand-exchange column.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detector: Refractive Index (RI) detector.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Determination of Specific Optical Rotation

The optical activity of this compound is a key parameter for confirming its stereochemical identity[11][12][13].

-

Instrument: Use a calibrated polarimeter.

-

Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 g/100 mL).

-

Measurement:

-

Calibrate the polarimeter with a blank (deionized water).

-

Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specified temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line at 589 nm).

-

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the starting material to the final, characterized this compound.

References

- 1. rsc.org [rsc.org]

- 2. wjarr.com [wjarr.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solved (a) Reduction of D-talose with sodium borohydride | Chegg.com [chegg.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. scielo.br [scielo.br]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. digicollections.net [digicollections.net]

- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 13. Specific rotation - Wikipedia [en.wikipedia.org]

D-Altritol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

D-Altritol, also known as D-Talitol, is a hexitol, a sugar alcohol, with the following core identifiers:

| Identifier | Value | Citation |

| CAS Number | 643-03-8 | [1][2][3] |

| Molecular Formula | C6H14O6 | [1][2][3] |

Physicochemical and Biochemical Properties

This compound is a white, crystalline powder soluble in water.[2] It is a naturally occurring compound found in various organisms, including algae and certain plants.[1] Its key properties are summarized below.

| Property | Value | Citation |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Synonyms | D-Talitol, Altritol, D- | [1][2] |

| Appearance | White to off-white powder or crystal | [2] |

| Melting Point | 66-67 °C | [2] |

| Boiling Point | 494.9 °C at 760 mmHg | [2] |

| Storage Conditions | 2-8°C | [2] |

Biological Significance and Applications

This compound is of interest to the scientific community for its involvement in specific metabolic pathways and its potential as a modulator of biological processes.

Catabolic Pathway in Agrobacterium tumefaciens

In the soil bacterium Agrobacterium tumefaciens, this compound is catabolized through a specific enzymatic pathway. This pathway involves the oxidation of this compound to D-tagatose, which is then phosphorylated and subsequently epimerized to enter the central metabolism.[1]

The key enzymes and their kinetic properties in this pathway are detailed in the table below.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound Dehydrogenase (PF00107) | This compound | 0.8 ± 0.1 | 15 ± 1 | 1.9 x 104 |

| D-Tagatose Kinase (PF00294) | D-Tagatose | 0.20 ± 0.02 | 14 ± 1 | 7.0 x 104 |

Data from a study on the catabolic pathways in Agrobacterium tumefaciens C58.[1]

The workflow of this catabolic pathway is illustrated in the following diagram.

Potential as a Xylitol Dehydrogenase Inhibitor

Some sugar alcohols are known to interact with dehydrogenases. While specific inhibitory data for this compound on xylitol dehydrogenase is not extensively documented, its structural similarity to xylitol suggests it could act as a competitive inhibitor. Further research is required to quantify this potential interaction.

Role in Oxidative Stress Reduction

Sugar alcohols, due to their poly-hydroxyl structure, can act as scavengers of reactive oxygen species (ROS).[3] this compound has been mentioned in the context of inhibiting the production of ROS.[2] The antioxidant capacity of sugar alcohols is often correlated with the number of hydroxyl groups they possess.[3]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the study of this compound.

Assay for this compound Dehydrogenase Activity (Coupled Enzyme Assay)

This protocol is adapted from methodologies used for similar dehydrogenase enzymes.

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

2 mM NAD+

-

1 unit of D-tagatose kinase

-

1 mM ATP

-

1 unit of a suitable coupling enzyme (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase for a cascade leading to NADPH production)

-

0.5 mM NADP+

-

-

Initiation of Reaction: Add a purified preparation of this compound dehydrogenase to the reaction mixture.

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm (for NADPH production) at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity of this compound dehydrogenase is proportional to the rate of NADPH formation.

Xylitol Dehydrogenase Inhibition Assay with this compound

This protocol is a modification of a standard xylitol dehydrogenase assay to test for inhibition by this compound.

-

Reagent Preparation:

-

Assay Buffer: 500 mM Tris-HCl, pH 8.6.

-

Substrate: 1.5 M Xylitol.

-

Cofactor: 4.0 mM NAD+ (prepare fresh).

-

Inhibitor: A range of concentrations of this compound.

-

Enzyme: A purified preparation of xylitol dehydrogenase.

-

-

Assay Procedure:

-

In a UV-transparent cuvette, combine the assay buffer, NAD+, and varying concentrations of this compound.

-

Add the xylitol dehydrogenase enzyme solution and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding the xylitol substrate.

-

Immediately monitor the increase in absorbance at 340 nm for 60 seconds, which corresponds to the formation of NADH.

-

-

Data Analysis:

-

Determine the reaction rates at different concentrations of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (xylitol) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

-

Evaluation of ROS Scavenging Activity (Total Oxy-radical Scavenging Capacity - TOSC Assay)

This protocol is a general method for assessing the antioxidant capacity of compounds like sugar alcohols.

-

Generation of Peroxyl Radicals: Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Reaction with a Fluorescent Probe: In the absence of an antioxidant, the peroxyl radicals oxidize a fluorescent probe (e.g., fluorescein), causing a decay in its fluorescence.

-

Antioxidant Activity Measurement:

-

Prepare a series of this compound solutions of varying concentrations.

-

In a multi-well plate, combine the fluorescent probe, AAPH, and a specific concentration of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Monitor the fluorescence decay over time at an appropriate excitation and emission wavelength.

-

-

Data Analysis:

-

The antioxidant capacity of this compound is determined by its ability to protect the fluorescent probe from oxidation, thus slowing down the fluorescence decay.

-

The area under the fluorescence decay curve is calculated for each this compound concentration and compared to a control (without this compound).

-

The TOSC value is then calculated, representing the amount of peroxyl radicals scavenged by the sample.

-

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for investigating the inhibitory potential of this compound on a target enzyme, such as xylitol dehydrogenase.

References

Natural Sources of D-Altritol in Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altritol, a C2 epimer of D-mannitol, is a polyol with significant potential in various biomedical applications due to its unique stereochemistry. While its chemical synthesis is well-established, the exploration of natural, sustainable sources is of growing interest. This technical guide provides an in-depth overview of the known natural sources of this compound within the algal kingdom, focusing on quantitative data, experimental protocols for extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phycology, natural product chemistry, and drug development.

Natural Occurrence of this compound in Algae

This compound has been identified as a significant polyol primarily in brown algae (Phaeophyceae), specifically within the order Fucales. It often co-exists with its isomer, D-mannitol, which is a ubiquitous polyol in brown algae. In some species, this compound is the dominant soluble carbohydrate.

Quantitative Data on this compound in Algal Species

The following table summarizes the available quantitative and semi-quantitative data on the concentration of this compound in various algal species. Data is presented to facilitate comparison between species.

| Algal Species | Order | This compound Concentration | Method of Quantification | Reference |

| Himanthalia elongata | Fucales | Dominant intracellular low-molecular-weight organic solute; concentration is >5 times that of mannitol.[1][2] | 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | [1][2] |

| Himanthalia elongata | Fucales | 80-160% higher than mannitol concentration. | Gas Chromatography (GC) | [3] |

| Notheia anomala | Fucales | Present; confirmed to be synthesized by the alga.[3][4] | 13C-labelling followed by Mass Spectrometry and NMR | [4] |

| Hormosira banksii | Fucales | Presence confirmed. | 13C NMR Spectroscopy | [2] |

| Xiphophora chondrophylla | Fucales | Presence confirmed. | 13C NMR Spectroscopy | [2] |

| Bifurcariopsis capensis | Fucales | Presence confirmed. | 13C NMR Spectroscopy | [2] |

Experimental Protocols

This section details the methodologies for the extraction, derivatization, and quantification of this compound from algal biomass, based on established protocols for polyol analysis in brown algae.

Extraction of Polyols from Algal Biomass

This protocol describes a general method for the extraction of soluble carbohydrates, including this compound, from brown algae.

Objective: To extract low-molecular-weight carbohydrates from dried algal biomass.

Materials:

-

Freeze-dried and ground algal powder

-

Ethanol (80% v/v)

-

Centrifuge

-

Rotary evaporator

-

Deionized water

Procedure:

-

Weigh approximately 1 g of dried algal powder into a centrifuge tube.

-

Add 20 mL of 80% ethanol.

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Incubate at 60°C for 30 minutes in a water bath, with occasional vortexing.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant into a round-bottom flask.

-

Repeat the extraction (steps 2-6) twice more on the pellet to ensure complete extraction of soluble polyols.

-

Combine all the supernatants.

-

Evaporate the ethanol from the combined supernatant using a rotary evaporator at 40°C.

-

Resuspend the remaining aqueous extract in a known volume of deionized water (e.g., 5 mL) and filter through a 0.22 µm syringe filter into a clean vial for analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of polyols. As polyols are not volatile, a derivatization step is required prior to analysis.

Objective: To quantify this compound in the algal extract by GC-MS after derivatization.

2.2.1. Derivatization: Acetylation

Materials:

-

Dried algal extract

-

Pyridine

-

Acetic anhydride

-

Nitrogen gas stream

-

Heating block or water bath

Procedure:

-

Transfer a known volume (e.g., 100 µL) of the aqueous extract into a GC vial.

-

Evaporate the sample to complete dryness under a gentle stream of nitrogen gas.

-

Add 100 µL of pyridine to the dried extract and vortex to dissolve.

-

Add 100 µL of acetic anhydride to the vial.

-

Cap the vial tightly and heat at 100°C for 1 hour to facilitate the acetylation of the hydroxyl groups.

-

Cool the vial to room temperature.

-

The sample is now ready for GC-MS analysis.

2.2.2. GC-MS Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 220°C at 5°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

Quantification: Quantification is achieved by creating a calibration curve using a pure this compound standard that has undergone the same derivatization process. The peak area of the derivatized this compound in the samples is compared to the calibration curve to determine its concentration.

Signaling Pathways and Biosynthesis

While the complete biosynthetic pathway of this compound in algae has not been fully elucidated, a putative pathway can be proposed based on the known metabolism of its epimer, D-mannitol, in brown algae.

Putative Biosynthetic Pathway of this compound in Brown Algae

It is hypothesized that the biosynthesis of this compound branches from the central carbon metabolism, likely from a phosphorylated hexose. The key step would involve an epimerase that converts a mannitol precursor to an altritol precursor.

Proposed Steps:

-

Fructose-6-phosphate , a product of photosynthesis, is reduced to Mannitol-1-phosphate by the enzyme Mannitol-1-phosphate dehydrogenase.

-

It is proposed that a specific epimerase then converts Mannitol-1-phosphate to Altritol-1-phosphate . The existence and characterization of this enzyme are yet to be confirmed.

-

Finally, a phosphatase removes the phosphate group from Altritol-1-phosphate to yield This compound .

Experimental Workflow for this compound Analysis

The following diagram illustrates the overall workflow from algal sample collection to the final quantification of this compound.

Conclusion

The brown algae of the order Fucales represent a promising natural source of this compound. Species such as Himanthalia elongata contain this polyol in significant quantities, often exceeding the concentration of the more common D-mannitol. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of this compound from these algal sources. While the complete biosynthetic pathway in algae remains to be fully elucidated, the proposed pathway provides a logical starting point for future research in this area. Further investigation into the enzymatic machinery responsible for this compound synthesis in these organisms could open avenues for metabolic engineering and enhanced production of this high-value compound. This technical guide serves as a foundational resource to stimulate and support further research and development in the field of algal-derived this compound.

References

The Biological Role of D-Altritol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altritol, a six-carbon sugar alcohol (hexitol), is a naturally occurring metabolite found predominantly in certain marine algae and has been identified in the catabolic pathways of some bacteria. While not as ubiquitous as other hexitols like sorbitol or mannitol, this compound and its metabolic intermediates are of growing interest to researchers in fields ranging from microbial metabolism to potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the known biological roles of this compound as a metabolite, focusing on its catabolic pathway, enzymatic kinetics, and relevant experimental methodologies.

Catabolism of this compound

The primary characterized biological role of this compound is as a carbon source for certain microorganisms, most notably the soil bacterium Agrobacterium tumefaciens. In this organism, this compound is channeled into central metabolism through a three-step enzymatic pathway that converts it into D-fructose-6-phosphate, a key glycolytic intermediate.[1]

The key enzymatic steps are:

-

Oxidation: this compound is first oxidized to D-tagatose.

-

Phosphorylation: D-Tagatose is then phosphorylated to D-tagatose-6-phosphate.

-

Epimerization: Finally, D-tagatose-6-phosphate is converted to D-fructose-6-phosphate.

This pathway effectively allows the organism to utilize this compound as a source of energy and biomass.

Signaling Pathway of this compound Catabolism

Quantitative Data: Enzyme Kinetics

The efficiency of the this compound catabolic pathway is determined by the kinetic parameters of its constituent enzymes. The following table summarizes the available kinetic data for the key enzymes in this pathway from Agrobacterium tumefaciens and a representative epimerase.

| Enzyme | Organism | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Vₘₐₓ (mmol/L·min) |

| This compound 5-dehydrogenase | Agrobacterium fabrum (strain C58) | This compound | 1.4[2] | 1.9[2] | - |

| Tagatose kinase | Agrobacterium fabrum (strain C58) | D-Tagatose | 0.68[3] | 3.0[3] | - |

| D-tagatose-6-phosphate 4-epimerase (GatZ) | Caldilinea aerophila | D-Fructose-6-phosphate | 5.66[4] | - | 0.0329[4] |

Biosynthesis of this compound

The biosynthesis of this compound is less well understood than its catabolism. It has been identified as a metabolite in several genera of brown algae, all belonging to the order Fucales.[5][6] Experimental evidence from ¹³C labeling studies has confirmed that the brown alga Notheia anomala can synthesize this compound de novo and does not acquire it from its host.[5] The precise biosynthetic pathway and the enzymes involved in algae remain to be elucidated. It is hypothesized that, similar to other polyols in algae, the synthesis of this compound may be linked to photosynthetic pathways.

Other Biological Roles

Osmolyte Function

In marine organisms, polyols often function as osmolytes, which are small organic molecules that help maintain cell volume and protein stability in response to changes in external osmolarity.[7][8] While direct evidence for this compound's role as a primary osmolyte is still emerging, its presence in marine algae suggests it may contribute to osmotic balance in hyper-saline environments.[9][10][11] Deep-sea animals are known to accumulate various organic osmolytes to counteract the effects of hydrostatic pressure.[9][10]

Experimental Protocols

Quantification of this compound in Biological Samples

A robust method for the quantification of this compound in complex biological matrices such as algal extracts involves hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-LC-MS/MS).

1. Sample Preparation (Algal Extract)

-

Lyophilize the algal sample to dryness.

-

Extract the metabolites using a solvent mixture, typically methanol/water (e.g., 75% v/v), at a low temperature (e.g., -20°C) for an extended period (e.g., 16 hours).[12]

-

Centrifuge the extract to pellet cellular debris and collect the supernatant.

-

The extract can be further purified and concentrated using solid-phase extraction (SPE) to remove interfering substances.[12][13]

2. HILIC-LC-MS/MS Analysis

-

Chromatographic Separation: Use a HILIC column to separate the polar this compound from other components in the extract. A typical mobile phase would consist of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[13]

-

Mass Spectrometry Detection: Employ a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves monitoring a specific precursor-to-product ion transition for this compound.

-

Quantification: Generate a standard curve using known concentrations of a this compound standard to quantify its concentration in the samples.

Experimental Workflow for this compound Quantification

Enzyme Activity Assay for this compound 5-dehydrogenase

The activity of this compound 5-dehydrogenase can be determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.

1. Reagents and Materials

-

Tris-HCl buffer (e.g., 50 mM, pH 8.6)

-

NAD⁺ solution (e.g., 10 mM)

-

This compound solution (substrate, e.g., 50 mM)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure

-

In a cuvette, combine the Tris-HCl buffer, NAD⁺ solution, and the enzyme preparation.

-

Initiate the reaction by adding the this compound solution.

-

Immediately monitor the increase in absorbance at 340 nm over time in kinetic mode.

-

The rate of the reaction is proportional to the enzyme activity.

3. Calculation of Enzyme Activity The enzyme activity can be calculated using the Beer-Lambert law, where the rate of change in absorbance is converted to the rate of NADH production using the molar extinction coefficient of NADH (6.22 L·mmol⁻¹·cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Conclusion and Future Directions

This compound serves as a valuable metabolite in specific biological contexts, particularly as a catabolic substrate in certain bacteria and likely as an osmolyte in some marine algae. The elucidation of its catabolic pathway in Agrobacterium tumefaciens provides a clear example of how this sugar alcohol can be integrated into central metabolism. However, significant gaps in our understanding remain, particularly concerning its biosynthesis in algae and its potential physiological roles in other organisms.

Future research should focus on:

-

Identifying the genes and enzymes responsible for this compound biosynthesis in brown algae.

-

Further characterizing the kinetic properties and regulation of the enzymes in the this compound catabolic pathway.

-

Investigating the prevalence and physiological significance of this compound as an osmolyte in a broader range of marine organisms.

-

Exploring potential biotechnological applications, such as the enzymatic production of this compound or its derivatives.

A deeper understanding of the metabolism and biological functions of this compound will undoubtedly open new avenues for research and development in microbiology, marine biology, and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. Characteristics of a fructose 6-phosphate 4-epimerase from Caldilinea aerophila DSM 14535 and its application for biosynthesis of tagatose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altritol synthesis by Notheia anomala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Osmolyte Ties That Bind: Genomic Insights Into Synthesis and Breakdown of Organic Osmolytes in Marine Microbes [frontiersin.org]

- 8. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unusual organic osmolytes in deep-sea animals: adaptations to hydrostatic pressure and other perturbants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of a targeted HPLC-ESI-QqQ-MS/MS method for the quantification of sulfolipids from a cyanobacterium, selected leafy vegetables, and a microalgae species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Altritol and its Synonyms for Researchers and Drug Development Professionals

An Introduction to D-Altritol (D-Talitol)

This compound, also known by its synonym D-Talitol, is a six-carbon sugar alcohol, a hexitol, with emerging significance in biochemical research and drug development.[1] As a naturally occurring compound found in various plants and algae, it is gaining attention for its potential therapeutic applications, ranging from metabolic pathway modulation to the management of oxidative stress-related conditions. This technical guide provides a comprehensive overview of this compound, including its biochemical pathways, enzyme kinetics, and experimental protocols relevant to its study and application in a research and development setting.

Chemical and Physical Properties

This compound is a stereoisomer of other common hexitols like sorbitol and mannitol. Its distinct spatial arrangement of hydroxyl groups confers unique biochemical properties. A summary of its key chemical and physical data is presented below.

| Property | Value |

| Molecular Formula | C6H14O6 |

| Molecular Weight | 182.17 g/mol |

| CAS Number | 643-03-8 |

| Appearance | White crystalline powder |

| Synonyms | D-Talitol, Altritol |

Biochemical Pathways and Mechanisms of Action

This compound is involved in specific metabolic pathways and has been identified as a modulator of key enzymatic activities. Two primary areas of interest are its catabolism via the D-tagatose pathway and its role as an inhibitor of xylitol dehydrogenase, which has implications for mitochondrial function and oxidative stress.

This compound Catabolism Pathway

In certain microorganisms, this compound is catabolized through a multi-step enzymatic pathway that converts it into an intermediate of central metabolism. This pathway involves three key enzymes: this compound dehydrogenase, D-tagatose-6-phosphate kinase, and D-tagatose-6-phosphate epimerase.[2]

Enzyme Kinetics of this compound Catabolism

The efficiency of this pathway is determined by the kinetic parameters of the involved enzymes. While specific kinetic data for the enzymes directly from the this compound pathway are not extensively reported, data from homologous enzymes provide valuable insights.

| Enzyme | Substrate | Km (mM) | Vmax (mmol/L·min) |

| Fructose 6-phosphate 4-epimerase (GatZ) | Fructose 6-phosphate | 5.66 | 0.0329 |

Kinetic data for a homologous fructose 6-phosphate 4-epimerase are presented as a proxy.[3]

Inhibition of Xylitol Dehydrogenase and Impact on Mitochondrial Function

D-Talitol has been identified as an inhibitor of xylitol dehydrogenase. This enzyme is part of the polyol pathway, which becomes particularly active under hyperglycemic conditions. Inhibition of xylitol dehydrogenase by D-Talitol can lead to an accumulation of xylitol, which can be further converted to sorbitol. The accumulation of sorbitol is implicated in mitochondrial dysfunction and an increase in reactive oxygen species (ROS), contributing to cellular stress. This mechanism is of particular interest in the context of diabetic complications, such as diabetic retinopathy.

Kinetic Parameters of Xylitol Dehydrogenase

Understanding the kinetics of xylitol dehydrogenase is crucial for evaluating the inhibitory potential of D-Talitol. The following table summarizes representative kinetic parameters for xylitol dehydrogenase from Candida guilliermondii.

| Substrate/Cofactor | Apparent KM |

| Xylitol | 1.6 x 10-1 M |

| NAD+ | 9.9 x 10-2 mM |

Data from a preliminary kinetic characterization of xylitol dehydrogenase.[4]

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments.

Protocol 1: Xylitol Dehydrogenase Activity Assay

This direct enzyme assay measures the activity of xylitol dehydrogenase by monitoring the production of NADH.

Solutions Required:

-

500 mM Tris-HCl buffer, pH 8.6

-

100 mM 2-mercaptoethanol

-

4.0 mM NAD+ (prepare fresh)

-

1.5 M xylitol

-

Cell extract containing xylitol dehydrogenase

Procedure:

-

Prepare two UV-translucent cuvettes (control and experimental) on ice.

-

Add the following reagents to each cuvette:

-

Control: 300 µL DI H2O, 400 µL Tris-HCl, 100 µL 2-mercaptoethanol, 100 µL NAD+.

-

Experimental: 200 µL DI H2O, 400 µL Tris-HCl, 100 µL 2-mercaptoethanol, 100 µL NAD+, 100 µL xylitol.

-

-

Initiate the reaction by adding the cell extract to both cuvettes.

-

Immediately measure the change in absorbance at 340 nm over 60 seconds at 30°C or 37°C using a spectrophotometer.

-

Enzyme activity is calculated based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

This protocol is adapted from a standard xylitol dehydrogenase assay.[5]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure total cellular ROS.

Materials:

-

Adherent cells (e.g., HCT116 colorectal cancer cells)

-

24-well plate

-

Dulbecco's modified Eagle medium (DMEM)

-

DCFH-DA (4.85 mg)

-

Dimethyl sulfoxide (DMSO)

-

1x Phosphate-buffered saline (PBS)

-

Fluorescence microscope and microplate reader

Procedure:

-

Cell Seeding: Seed 2 x 105 cells per well in a 24-well plate and incubate overnight at 37°C.[6][7]

-

Preparation of DCFH-DA Solution: Dissolve 4.85 mg of DCFH-DA in 1 mL of DMSO to create a 10 mM stock solution.[6][7] Dilute the stock solution in pre-warmed DMEM to the desired working concentration (e.g., 20 µM). Prepare this solution fresh and protect it from light.[7]

-

Cell Treatment: Treat cells with this compound/D-Talitol at various concentrations for the desired duration. Include appropriate positive (e.g., H2O2) and negative controls.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells once with DMEM. Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[6][7]

-

Washing: Remove the DCFH-DA solution and wash the cells once with DMEM and twice with 1x PBS.[7] Add 500 µL of 1x PBS to each well.[6]

-

Imaging and Quantification:

-

Capture fluorescent images using a fluorescence microscope with a GFP channel.[6][7]

-

For quantification, lyse the cells and measure the fluorescence intensity of the supernatant in a black 96-well plate using a microplate reader (excitation: 485 nm, emission: 530 nm).[6] Normalize the fluorescence intensity to the protein concentration of the cell lysate.

-

Applications in Drug Development

The unique properties of this compound/D-Talitol position it as a compound of interest for various therapeutic areas.

Ophthalmic Formulations

As an inhibitor of the polyol pathway, D-Talitol holds promise for the treatment of diabetic retinopathy, a condition exacerbated by sorbitol accumulation in retinal cells. Its use in ophthalmic formulations as a topical solution is being explored. Such formulations would require careful consideration of tonicity, pH, stability, and sterility to ensure patient safety and efficacy. Polyhydroxy alcohols like D-Talitol can be formulated in concentrations ranging from 0.5% to 10% by weight in a sterile aqueous carrier buffered to a physiological pH (6-8).[8]

Metabolic Disorders and Oncology

The modulation of metabolic pathways and the induction of oxidative stress in cancer cells are emerging as potential anti-cancer strategies. While research on this compound in this area is still in its early stages, related rare sugars like D-allose have shown inhibitory effects on cancer cell proliferation, partly through the induction of intracellular ROS.[4] This suggests a potential avenue for future investigation into the anti-neoplastic properties of this compound.

Conclusion

This compound (D-Talitol) is a multifaceted sugar alcohol with significant potential for researchers and drug development professionals. Its involvement in key metabolic pathways and its ability to modulate enzyme activity and cellular redox status open up promising avenues for therapeutic intervention in a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for further exploration of this intriguing molecule. As research continues, this compound may emerge as a valuable tool in the development of novel therapies for metabolic and ocular disorders.

References

- 1. ijmsar.com [ijmsar.com]

- 2. researchgate.net [researchgate.net]

- 3. Characteristics of a fructose 6-phosphate 4-epimerase from Caldilinea aerophila DSM 14535 and its application for biosynthesis of tagatose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary kinetic characterization of xylose reductase and xylitol dehydrogenase extracted from Candida guilliermondii FTI 20037 cultivated in sugarcane bagasse hydrolysate for xylitol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Talitol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 7. Tagatose kinase - Wikipedia [en.wikipedia.org]

- 8. D-Talitol | 643-03-8 | MT00743 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Solubility of D-Altritol

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altritol, a six-carbon sugar alcohol, is a compound of interest in various biochemical and pharmaceutical applications. Its physical and chemical properties, particularly its solubility in different solvent systems, are crucial for its application in drug formulation, synthesis, and various biological studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and explores the solubility of structurally similar sugar alcohols to provide a predictive framework. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document also furnishes a general, robust experimental protocol for determining the solubility of polyols, which is directly applicable to this compound.

Introduction to this compound

This compound, also known as D-Talitol, is a hexitol—a type of sugar alcohol. It is an isomer of more common hexitols like sorbitol and mannitol.[1][2] As a polyol, its numerous hydroxyl groups allow for extensive hydrogen bonding, which significantly influences its physical properties, including its melting point and solubility in polar solvents.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₆ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White to off-white powder or crystal | [3] |

| Melting Point | 66-67 °C | [3] |

| Boiling Point | 494.9 °C at 760 mmHg | [3] |

| Density | 1.596 g/cm³ | [3] |

| XLogP3 | -3.1 | [3] |

| Hydrogen Bond Donor Count | 6 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Solubility of this compound and Related Sugar Alcohols

Direct quantitative solubility data for this compound in various solvents is scarce in the available literature. However, the solubility of its isomers, D-Sorbitol and D-Mannitol, has been studied and can provide valuable insights into the expected solubility behavior of this compound. Generally, polyols like this compound are soluble in polar solvents, such as water, due to their ability to form hydrogen bonds, and less soluble in nonpolar organic solvents.[4] The solubility of sugar alcohols tends to decrease as the carbon chain length of alcohol solvents increases.[4]

Solubility of D-Sorbitol and D-Mannitol in Various Solvents

The following table summarizes the solubility of D-Sorbitol and D-Mannitol, which can be used as a proxy to estimate the solubility of this compound.

| Solvent | Temperature (°C) | D-Sorbitol Solubility ( g/100g solvent) | D-Mannitol Solubility ( g/100g solvent) |

| Water | 20 | 220 | 18 |

| Water | 30 | 275 | 28 |

| Water | 50 | 380 | 40 |

| Methanol | 25 | 2.6 | 0.4 |

| Ethanol | 25 | 0.8 | 0.1 |

| Acetone | 25 | Sparingly Soluble | Insoluble |

Note: The data presented is compiled from various sources and should be used as a reference. Actual solubility can vary with experimental conditions.

Experimental Protocol for Determining the Solubility of this compound

A reliable and reproducible method for determining the solubility of this compound is crucial for its application. The following is a general protocol based on the widely used shake-flask method, which is suitable for determining the equilibrium solubility of polyols.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-heated/cooled syringe to maintain the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with an appropriate mobile phase.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L) based on the concentration determined by HPLC and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its physicochemical properties and expected solubility behavior based on its structural isomers. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in various solvents, enabling its effective use in future research and development. The generation of precise solubility data will be invaluable for the formulation and application of this promising sugar alcohol.

References

D-Altritol: A Versatile Hexitol with Untapped Industrial Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altritol, a six-carbon sugar alcohol (hexitol), is a naturally occurring compound found in various plants and algae, including Cordiera sessilis, Himanthalia elongata, and Euonymus atropurpureus.[1][2] While its presence in nature has been known for some time, its potential for broad industrial applications is only beginning to be explored. This technical guide provides an in-depth overview of this compound's chemical and physical properties, potential industrial applications, and detailed experimental protocols for its synthesis and use in key research areas. The information presented here is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the unique characteristics of this versatile molecule.

Physicochemical Properties of this compound

This compound (also known as D-Talitol) is a white, crystalline powder with a sweet taste.[3][4] Its molecular formula is C₆H₁₄O₆, and it has a molecular weight of 182.17 g/mol .[1][2][3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | [1][2][4] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| Melting Point | 66-67 °C | [3] |

| Boiling Point | 494.9 °C at 760 mmHg | [3] |

| Density | 1.596 g/cm³ | [3] |

| Flash Point | 292.5 °C | [3] |

| XLogP3 | -3.1 | [1][3] |

| Hydrogen Bond Donor Count | 6 | [1][3] |

| Hydrogen Bond Acceptor Count | 6 | [1][3] |

| Rotatable Bond Count | 5 | [1][3] |

| Exact Mass | 182.07903816 Da | [1][2] |

| Topological Polar Surface Area | 121 Ų | [2] |

Table 1: Physicochemical Properties of this compound

Potential Industrial Applications

The unique structural and chemical properties of this compound make it a promising candidate for a variety of industrial applications, ranging from the food and pharmaceutical industries to fine chemical synthesis.

Food Industry: A Low-Calorie Sweetener

This compound's sweet taste and sugar alcohol nature position it as a potential low-calorie sweetener for use in sugar-free and reduced-sugar food products.[4] While specific quantitative data on its relative sweetness and caloric value are not extensively documented in readily available literature, it is expected to have properties similar to other hexitols like sorbitol and mannitol. Sugar alcohols are poorly absorbed in the small intestine, which contributes to their lower caloric content compared to sucrose. However, this can also lead to laxative effects at high consumption levels.[4] Further research is needed to fully characterize its sweetness profile and metabolic fate to establish its viability as a mainstream food additive.

Pharmaceutical and Biomedical Applications

One of the most intriguing potential applications of this compound lies in its reported use in conjunction with D-allose to study the inhibition of reactive oxygen species (ROS) production.[3] ROS are highly reactive molecules that can cause damage to cells and contribute to various diseases. The ability of this compound to modulate ROS levels suggests its potential as an antioxidant or as a tool to study oxidative stress-related pathologies.

The defined stereochemistry of this compound makes it a valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals. Its multiple hydroxyl groups provide numerous sites for chemical modification, allowing for the construction of a wide range of derivatives. An important application in this area is its use as a precursor for the synthesis of altritol nucleoside phosphoramidites, which are essential components for the synthesis of oligonucleotides. This highlights its utility in the development of nucleic acid-based therapeutics.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound and a representative protocol for evaluating its potential in ROS scavenging assays.

Enzymatic Synthesis of this compound from D-Psicose

This protocol is adapted from a method for the synthesis of allitol and is expected to be applicable for this compound production with appropriate enzyme selection. The process involves the enzymatic reduction of D-psicose.

Materials:

-

D-Psicose

-

Ribitol Dehydrogenase (RDH)

-

Formate Dehydrogenase (FDH)

-

NADH

-

Phosphate buffer (pH 7.5)

-

Water bath shaker

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing D-psicose, RDH, FDH, and NADH in a phosphate buffer (pH 7.5).

-

Incubate the reaction mixture at 40°C in a water bath shaker set to 150 rpm.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the concentration of this compound.

-

Upon completion of the reaction (typically after 6 hours, with an expected yield of over 90%), terminate the reaction by heat inactivation of the enzymes.

-

Purify the this compound from the reaction mixture using appropriate chromatographic techniques.

In Vitro Reactive Oxygen Species (ROS) Scavenging Assay

This protocol outlines a general method to assess the ROS scavenging potential of this compound using a cell-based assay with a fluorescent probe.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

-

This compound

-

Hydrogen peroxide (H₂O₂) as a ROS inducer

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Culture the cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

-

Seed the cells into a 96-well black plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

After pre-treatment, add the DCFH-DA probe to each well and incubate for 30 minutes.

-

Induce ROS production by adding H₂O₂ to the wells (excluding the negative control).

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

-

The reduction in fluorescence intensity in the this compound-treated wells compared to the H₂O₂-only treated wells indicates the ROS scavenging activity.

Visualizing Pathways and Workflows

To better understand the metabolic context and synthetic utility of this compound, the following diagrams have been generated using the DOT language.

Caption: Predicted catabolic pathway of this compound.

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

This compound is a promising hexitol with a range of potential industrial applications that are yet to be fully realized. Its properties as a potential low-calorie sweetener, a precursor for chiral synthesis, and its involvement in modulating reactive oxygen species highlight its versatility. The detailed experimental protocols and visualized pathways provided in this whitepaper aim to facilitate further research and development into the industrial utilization of this compound. As our understanding of this molecule grows, so too will the opportunities to leverage its unique characteristics for the development of novel products and technologies across various sectors.

References

Methodological & Application

Synthesis of D-Altritol Nucleoside Phosphoramidites: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of D-Altritol nucleoside phosphoramidites, essential building blocks for the creation of altritol-modified oligonucleotides. These modified nucleic acids are of significant interest in drug development and various research applications due to their unique structural and biological properties. The protocols outlined below are based on optimized and established methodologies.[1]

Introduction

This compound nucleic acids (ANA) are a class of hexitol nucleic acids (HNA) where the natural furanose sugar is replaced by a six-membered altritol ring. This modification confers unique conformational properties and can enhance the stability and binding affinity of oligonucleotides, making them promising candidates for therapeutic and diagnostic applications. The key to synthesizing these modified oligonucleotides lies in the efficient preparation of their phosphoramidite monomers.

The general synthetic strategy involves the nucleophilic opening of a protected D-allitol epoxide with various nucleobases, followed by protection of the free hydroxyl group and subsequent phosphitylation to yield the desired phosphoramidite building blocks.

Synthetic Pathway Overview

The synthesis of this compound nucleoside phosphoramidites for adenine (aA), guanine (aG), cytosine (aC), and uracil (aU) initiates from the common precursor, 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol. The overall workflow is depicted below.

Caption: General workflow for the synthesis of this compound nucleoside phosphoramidites.

Experimental Protocols

The following are detailed protocols for the synthesis of the four key this compound nucleoside phosphoramidites.

Protocol 1: Synthesis of this compound Uracil and Adenine Nucleosides

This protocol describes the nucleophilic opening of the starting epoxide with uracil and adenine.

Materials:

-

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

-

Uracil or Adenine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

-

To a solution of uracil or adenine in anhydrous DMF, add DBU and stir at room temperature until a clear solution is obtained.

-

Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous DMF.

-

Heat the reaction mixture at the appropriate temperature (refer to Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the corresponding this compound nucleoside.

Protocol 2: Synthesis of this compound Guanine Nucleoside

The synthesis of the guanine analogue involves the use of 2-amino-6-chloropurine followed by conversion to guanine.

Materials:

-

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol

-

2-Amino-6-chloropurine

-

Potassium Carbonate (K2CO3)

-

18-crown-6

-

Anhydrous Acetonitrile

-

Sodium hydrosulfide (NaSH) or a similar reagent for conversion to guanine.

Procedure:

-

To a suspension of 2-amino-6-chloropurine and K2CO3 in anhydrous acetonitrile, add 18-crown-6.

-

Add a solution of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol in anhydrous acetonitrile.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Purify the intermediate by silica gel column chromatography.

-

Convert the 6-chloro-purine derivative to the guanine analogue using an appropriate nucleophile (e.g., NaSH followed by workup).

Protocol 3: Synthesis of this compound Cytosine Nucleoside

The cytosine nucleoside is typically synthesized from the corresponding uracil derivative.

Materials:

-

This compound uracil nucleoside (from Protocol 1)

-

1,2,4-Triazole

-

Phosphorus oxychloride (POCl3)

-

Triethylamine

-

Aqueous Ammonia

Procedure:

-

Treat the this compound uracil nucleoside with a mixture of 1,2,4-triazole, POCl3, and triethylamine.

-

After the reaction is complete (monitored by TLC), quench the reaction and work up the mixture.

-

Treat the resulting intermediate with aqueous ammonia to yield the this compound cytosine nucleoside.

-

Purify the product by silica gel column chromatography.

Protocol 4: Protection and Phosphitylation of this compound Nucleosides

This protocol describes the final steps to generate the phosphoramidite building blocks.

Materials:

-

Protected this compound nucleoside (A, G, C, or U)

-

Benzoic anhydride (for 3'-O-benzoylation)

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine

-

Reagents for debenzoylation (if necessary)

-

4,4'-Dimethoxytrityl chloride (DMTr-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

3'-O-Benzoylation: Dissolve the this compound nucleoside in pyridine, add benzoic anhydride and DMAP. Stir at room temperature until the reaction is complete. Purify the product.

-

Debenzylidenation: Remove the benzylidene protecting group under appropriate acidic conditions.

-

5'-O-Tritylation: Dissolve the debenzylidenated nucleoside in pyridine and add DMTr-Cl. Stir at room temperature and monitor by TLC. Purify the 5'-O-DMTr protected nucleoside.

-

Phosphitylation: Dissolve the 5'-O-DMTr protected nucleoside in anhydrous DCM. Add DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir at room temperature under an inert atmosphere. Monitor the reaction by TLC and ³¹P NMR.

-

Upon completion, quench the reaction and purify the crude phosphoramidite by silica gel column chromatography using a solvent system containing a small percentage of triethylamine to prevent hydrolysis.[2]

Data Presentation

The following tables summarize the expected yields and characterization data for the key intermediates and final phosphoramidite products.

Table 1: Synthesis of Protected this compound Nucleosides

| Nucleobase | Reaction Conditions for Ring Opening | Yield (%) |

| Uracil | DBU, DMF, 120°C | 75-85 |

| Adenine | DBU, DMF, 100°C | 65-75 |

| 2-Amino-6-chloropurine | K2CO3, 18-crown-6, MeCN, reflux | 70-80 |

| Cytosine (from Uracil) | 1,2,4-Triazole, POCl3, NH3(aq) | 60-70 |

Table 2: Characterization of this compound Nucleoside Phosphoramidites

| Phosphoramidite | Molecular Formula | Calculated Mass (m/z) | ³¹P NMR (δ, ppm) |

| aA-Phosphoramidite | C₅₂H₅₈N₇O₈P | 947.4 | ~149.5, ~149.2 |

| aG-Phosphoramidite | C₅₂H₅₈N₇O₉P | 963.4 | ~149.3, ~149.0 |

| aC-Phosphoramidite | C₅₁H₅₉N₅O₉P | 924.4 | ~149.6, ~149.3 |

| aU-Phosphoramidite | C₅₀H₅₈N₄O₁₀P | 913.4 | ~149.7, ~149.4 |

Note: ³¹P NMR spectra of phosphoramidites typically show two distinct signals corresponding to the two diastereomers at the chiral phosphorus center.[2][3]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key decision points in the synthesis based on the target nucleobase.

References

Application Notes and Protocols for D-Altritol in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altritol, a sugar alcohol, serves as a foundational building block for a novel class of nucleic acid analogs known as Altritol Nucleic Acids (ANA). These synthetic oligonucleotides, where the natural ribose or deoxyribose sugar is replaced by a this compound ring, exhibit unique structural and functional properties that make them highly valuable in therapeutic and diagnostic applications. The six-membered altritol ring pre-organizes the oligonucleotide into an A-form helical geometry, similar to that of RNA. This conformational rigidity enhances binding affinity and stability, particularly with complementary RNA strands.

ANA-modified oligonucleotides have demonstrated significant potential in various applications, most notably as small interfering RNAs (siRNAs) for gene silencing. Their inherent resistance to nuclease degradation and improved thermal stability compared to unmodified oligonucleotides make them promising candidates for in vivo therapeutic use. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-modified oligonucleotides.

Key Applications

-

RNA Interference (RNAi): ANA-modified siRNAs have shown enhanced efficacy and duration of action in silencing target genes, such as the multidrug resistance gene MDR1.[1][2][3]

-

Antisense Technology: The high affinity of ANA for RNA makes it a suitable modification for antisense oligonucleotides designed to block mRNA translation.

-

Diagnostics: The stability and specific binding properties of ANA probes can be leveraged for the development of robust diagnostic assays.

-

Aptamers: The unique conformational properties of this compound can be incorporated into aptamers to enhance their binding affinity and stability.

Data Presentation

Table 1: Thermal Stability of ANA-Modified Oligonucleotide Duplexes

| Duplex | Modification | Tm (°C) | ΔTm per modification (°C) | Reference |

| ANA:RNA | Single ANA unit | 58.5 | +1.5 to +2.5 | [3] |

| ANA:RNA | Multiple ANA units | Varies with number and position | Varies | [3] |

| DNA:RNA (unmodified control) | None | 55.0 | N/A | [3] |

Note: Tm values are dependent on sequence, length, and buffer conditions. The data presented is illustrative.

Table 2: Nuclease Resistance of ANA-Modified Oligonucleotides

| Oligonucleotide | Modification | Nuclease | Half-life (t½) | Reference |

| ANA-modified | 3'-end ANA cap | 3'-Exonuclease (Snake Venom Phosphodiesterase) | > 24 hours | [3] |

| Unmodified RNA | None | 3'-Exonuclease (Snake Venom Phosphodiesterase) | ~ 30 minutes | [3] |

Table 3: In Vitro Silencing of MDR1 Gene Expression by ANA-modified siRNA

| siRNA Construct | Modification Position(s) | IC50 (nM) | Maximum Inhibition (%) | Reference |

| Unmodified siRNA | None | ~10 | 75 | [1][4] |

| ANA-siRNA (Sense Strand, 3'-end) | Position 19 | ~5 | 90 | [1][4] |

| ANA-siRNA (Antisense Strand, 3'-end) | Position 19 | ~2 | 95 | [1][4] |

| ANA-siRNA (Antisense Strand, 5'-end) | Position 1 | >100 | <10 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of this compound Nucleoside Phosphoramidites

This protocol outlines the synthesis of this compound phosphoramidite building blocks required for automated oligonucleotide synthesis. The synthesis starts from the commercially available 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.[5][6]

Materials:

-

1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol[7]

-

Nucleobases (Adenine, Guanine, Cytosine, Uracil/Thymine)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Phase transfer catalyst (e.g., 18-crown-6)

-

Potassium carbonate (K2CO3)

-

Benzoyl chloride

-

Pyridine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvents (DMF, Acetonitrile, Dichloromethane)

Procedure:

-

Nucleoside Synthesis:

-

The nucleobases are introduced by nucleophilic opening of the epoxide ring of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.

-

For adenine and uracil, the DBU salts of the bases are used in DMF.[6]

-

For guanine (using 2-amino-6-chloropurine as a precursor), phase transfer catalysis with 18-crown-6 and K2CO3 is employed.[6]

-

The synthesis of the cytosine nucleoside is typically achieved from the uracil analog.[6]

-

-

Protection of the 3'-Hydroxyl Group:

-

The free 3'-hydroxyl group of the this compound nucleoside is protected with a benzoyl group using benzoyl chloride in pyridine.[6]

-

-

Tritylation of the 6'-Hydroxyl Group:

-

The primary 6'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for automated synthesis.

-

-

Phosphitylation:

-

The protected this compound nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA to yield the final phosphoramidite monomer.

-

-

Purification:

-

The synthesized phosphoramidites are purified by silica gel chromatography.

-

Protocol 2: Automated Solid-Phase Synthesis of ANA Oligonucleotides

This protocol describes the incorporation of this compound phosphoramidites into oligonucleotides using a standard automated DNA/RNA synthesizer.

Materials:

-

This compound nucleoside phosphoramidites (dissolved in anhydrous acetonitrile)

-

Standard DNA or RNA phosphoramidites

-

Solid support (e.g., CPG) functionalized with the first nucleoside

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride/lutidine/THF)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

The synthesis follows the standard phosphoramidite cycle:

-

Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside.

-

Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial for these modified monomers to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester.

-

The cycle is repeated until the desired sequence is synthesized.

Protocol 3: Cleavage and Deprotection of ANA Oligonucleotides

Materials:

-

Concentrated ammonium hydroxide

-

Methylamine solution (for AMA deprotection)

-

Ammonia/methylamine (AMA) 1:1 (v/v)

Procedure:

-

Cleavage from Support and Base Deprotection:

-

The solid support with the synthesized oligonucleotide is treated with a deprotection solution. For oligonucleotides containing the benzoyl-protected this compound monomers, a standard deprotection with concentrated ammonium hydroxide at 55°C for 8-16 hours is effective.

-

Alternatively, for faster deprotection, an AMA solution can be used at 65°C for 10-15 minutes.[8][9]

-

-

Removal of Benzoyl Group: The benzoyl protecting group on the 3'-hydroxyl of the this compound moiety is removed during the standard base deprotection step.[4]

-

Drying: The resulting solution is dried in a vacuum concentrator.

Protocol 4: Purification of ANA Oligonucleotides

Procedure:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for purifying ANA-modified oligonucleotides.[10][11][12][13][14]

-

Column: C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient of mobile phase B is used to elute the oligonucleotide based on its hydrophobicity. DMT-on purification can be employed for better separation of the full-length product from truncated sequences.

-

-